molecular formula C15H15NO2 B1454813 2'-(Dimethylamino)biphenyl-3-carboxylic acid CAS No. 1175653-21-0

2'-(Dimethylamino)biphenyl-3-carboxylic acid

Cat. No.: B1454813
CAS No.: 1175653-21-0
M. Wt: 241.28 g/mol
InChI Key: NFUXGIOHGLAWBS-UHFFFAOYSA-N
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Description

2'-(Dimethylamino)biphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-(dimethylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(17)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUXGIOHGLAWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680817
Record name 2'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175653-21-0
Record name 2'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2'-(Dimethylamino)biphenyl-3-carboxylic acid (CAS No. 1175653-21-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a dimethylamino group and a carboxylic acid functional group. This unique structure may contribute to its biological activity, particularly in enzyme inhibition and receptor interactions.

The precise mechanism of action for this compound has not been extensively documented. However, similar compounds in the biphenyl class have been shown to interact with various biological targets, including:

  • Protein Kinases : Many biphenyl derivatives inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression and drug resistance.
  • Receptor Modulation : Compounds with similar structures have been reported to act as antagonists or inhibitors of specific receptors, affecting processes such as platelet aggregation and immune responses.

Biological Activity

The biological activity of this compound can be summarized in the following areas:

Anticancer Activity

Biphenyl derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds that inhibit protein kinases involved in cell cycle regulation can lead to reduced tumor growth. The potential anticancer effects of this compound warrant further investigation through in vitro and in vivo studies.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests that this compound may also exhibit these effects, although specific studies are needed to confirm this.

Enzyme Inhibition

The compound may inhibit enzymes involved in various metabolic pathways. For example, it could potentially interact with enzymes related to the metabolism of drugs or other xenobiotics, influencing their pharmacokinetics.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The presence of the dimethylamino group may enhance solubility and permeability across biological membranes.
  • Metabolism : The compound's metabolic stability is essential for maintaining its efficacy over time. Investigations into its interactions with liver enzymes could provide insights into its metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-(Dimethylamino)biphenyl-3-carboxylic acid
Reactant of Route 2
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2'-(Dimethylamino)biphenyl-3-carboxylic acid

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